molecular formula C10H9NO3S B13032784 6-(Methylsulfonyl)-4-quinolinol

6-(Methylsulfonyl)-4-quinolinol

Cat. No.: B13032784
M. Wt: 223.25 g/mol
InChI Key: JSPOBZWJRUHRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfonyl)quinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methylsulfonyl group at the 6-position and the hydroxyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)quinolin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylquinolin-4-ol with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like pyridine. The reaction typically occurs under mild conditions, with the sulfonylation taking place at the 6-position of the quinoline ring.

Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, 6-methylquinolin-4-ol is reacted with methylsulfonyl chloride under microwave irradiation, resulting in the formation of 6-(Methylsulfonyl)quinolin-4-ol in a shorter time compared to conventional heating methods .

Industrial Production Methods

Industrial production of 6-(Methylsulfonyl)quinolin-4-ol may involve large-scale sulfonylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylsulfonyl)quinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound has been studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has shown that quinoline derivatives, including 6-(Methylsulfonyl)quinolin-4-ol, exhibit anticancer, anti-inflammatory, and antimalarial activities.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)quinolin-4-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-(Methylsulfonyl)quinolin-4-ol can be compared with other quinoline derivatives such as:

The uniqueness of 6-(Methylsulfonyl)quinolin-4-ol lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

6-methylsulfonyl-1H-quinolin-4-one

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)

InChI Key

JSPOBZWJRUHRND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.